molecular formula C11H15ClN2O3 B1487825 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1220037-67-1

3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride

Cat. No. B1487825
CAS RN: 1220037-67-1
M. Wt: 258.7 g/mol
InChI Key: XFYNAJJCAATNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O3 . It has an average mass of 258.701 Da and a monoisotopic mass of 258.077118 Da .


Molecular Structure Analysis

The molecular structure of “3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride is related to a class of compounds known for their application in the synthesis of heterocyclic structures, which are fundamental in developing pharmaceuticals, agrochemicals, and dyes. Pyrrolidines, a core component of this compound, have been extensively studied for their biological effects and utility in medicine. For instance, the polar [3+2] cycloaddition between N-methyl azomethine ylide and various nitroalkenes has been explored for synthesizing substituted pyrrolidines. These reactions proceed under mild conditions, highlighting the compound's utility in synthesizing complex heterocyclic structures, potentially applicable in creating novel therapeutic agents or industrial chemicals (Żmigrodzka et al., 2022).

Catalysis and Polymer Chemistry

Additionally, the compound's structural framework has implications in catalysis and polymer chemistry. For instance, studies involving optically active polymers have shown that related structures can act as catalysts for various chemical reactions, such as the esterolysis of esters, which is crucial in synthesizing bioactive compounds and materials with specific chemical properties. This demonstrates the potential of utilizing 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride in catalytic processes to enhance reaction efficiencies and selectivities (Aglietto et al., 1985).

Advanced Material Development

Research into the modification of pyrrolidinones and their analogs has led to advancements in materials science, particularly in the development of agrochemicals and medicinal compounds. The reaction mechanisms involving chlorinated pyrrolidin-2-ones, for example, have paved the way for synthesizing methoxylated pyrrolin-2-ones, which are valuable intermediates in creating high-performance polymers and biologically active molecules. Such studies underscore the role of 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride and its derivatives in the synthesis of novel materials with potential applications in various industrial sectors (Ghelfi et al., 2003).

properties

IUPAC Name

3-(4-methyl-2-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-8-2-3-11(10(6-8)13(14)15)16-9-4-5-12-7-9;/h2-3,6,9,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYNAJJCAATNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.